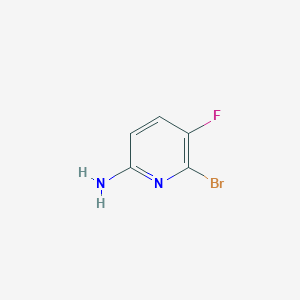

6-Bromo-5-fluoropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEERYBMHJWEOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Multifunctional Scaffold

6-Bromo-5-fluoropyridin-2-amine has emerged as a highly valuable building block in contemporary drug discovery. Its strategic arrangement of functional groups—a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing fluorine atom—offers a unique combination of reactivity and modulatory properties. This trifecta allows for precise, regioselective modifications, making it an ideal starting point for the synthesis of complex molecular architectures targeting a range of therapeutic targets. This guide will elucidate the chemical rationale behind its utility and provide a framework for its effective incorporation into drug development pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1257294-51-1 | Multiple Suppliers |

| Molecular Formula | C₅H₄BrFN₂ | [1][2] |

| Molecular Weight | 191.00 g/mol | [1][2] |

| Appearance | Typically an off-white to yellow or brown solid/powder | Supplier Data |

| Purity | ≥95% | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | SJXWFNBZBXZDCL-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=NC(=C1Br)F)N | [2] |

Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

Synthesis and Reaction Pathways: A Proposed Methodology

Proposed Synthesis Workflow: Electrophilic Bromination

The most direct approach involves the regioselective bromination of 5-fluoro-2-aminopyridine. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C6 position is sterically accessible and electronically activated for bromination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on analogous reactions and has not been experimentally validated from a cited source for this specific compound. It should be optimized and performed with all necessary safety precautions.

-

Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around its capacity to serve as a versatile scaffold for building complexity through well-established reaction classes.

The Nucleophilic Amino Group

The 2-amino group is a key nucleophilic handle. It can be readily acylated, alkylated, or used as a point of cyclization to construct fused heterocyclic systems, a common motif in kinase inhibitors.

The Versatile Bromine Atom: A Gateway to Cross-Coupling

The C6-bromo substituent is the most synthetically exploited feature of this molecule. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. This allows for the precise and controlled introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Recent patent literature highlights its use in the synthesis of novel kinase inhibitors, underscoring its relevance in modern medicinal chemistry.[3][4][5]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2024191996A1 - Bicyclic ureas as kinase inhibitors - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

6-Bromo-5-fluoropyridin-2-amine molecular weight and formula

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, this compound emerges as a particularly strategic building block for drug discovery and development professionals. Its unique trifecta of substituents—a nucleophilic amino group, a versatile bromine atom, and an electron-withdrawing fluorine atom—provides a powerful platform for generating diverse molecular architectures with significant biological potential.[1] This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its utility and application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Rationale

The utility of this compound in synthesis is directly tied to its fundamental molecular properties. Understanding these characteristics is the first step in leveraging its full potential.

The compound is identified by the CAS Number 1257294-51-1.[2][3][4] Its precise arrangement of atoms provides a unique combination of reactivity and biophysical properties that are highly sought after in scaffold-based drug design.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1257294-51-1 | [2][3][4] |

| Molecular Formula | C₅H₄BrFN₂ | [2][3][5][6] |

| Molecular Weight | 191.00 g/mol | [2][3][5] |

| Monoisotopic Mass | 189.95419 Da | [5] |

| SMILES | C1=CC(=NC(=C1F)Br)N | [6] |

| InChIKey | WEERYBMHJWEOIU-UHFFFAOYSA-N |[6] |

The Scientist's Perspective: Why This Structure is Significant

The true value of this molecule lies in the interplay of its functional groups, which an experienced medicinal chemist can exploit:

-

The Bromine (Br) at C6: This is not merely a halogen; it is a versatile synthetic handle. Its position makes it ripe for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the structure-activity relationship (SAR) in a drug discovery campaign.[1]

-

The Fluorine (F) at C5: The fluorine atom profoundly influences the molecule's properties. Its strong electron-withdrawing nature modulates the pKa of the pyridine ring and the amino group. In a drug candidate, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. Furthermore, the ¹⁹F nucleus provides a clean spectroscopic window for NMR-based fragment screening assays.[7]

-

The Amine (NH₂) at C2: The 2-amino group is a critical feature. It is a potent hydrogen bond donor and can act as a key "hinge-binding" motif in many enzyme active sites, particularly in protein kinases. It also serves as a nucleophilic point for building more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent in oncology pipelines.[8]

Synthesis and In-Process Validation

A trustworthy synthetic protocol is not just a series of steps but a self-validating system. The following represents a plausible and robust laboratory-scale synthesis extrapolated from established methodologies for preparing related fluorinated aminopyridines.[9] The rationale for each step and the necessary in-process controls (IPCs) are highlighted to ensure reproducibility and purity.

Proposed Synthetic Workflow

The synthesis can be logically approached via a diazotization-fluorination reaction on a brominated aminopyridine precursor. This is a variation of the classic Balz-Schiemann reaction.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Selective Bromination of 2,6-diaminopyridine

-

Dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Causality: The amino groups are strongly activating, directing electrophilic substitution to the ortho and para positions. Using controlled stoichiometry and low temperature favors mono-bromination at the 3-position.

-

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-2,6-diaminopyridine.

Step 2-3: Diazotization and Fluorination

-

Suspend the crude intermediate (1.0 eq) in 48% tetrafluoroboric acid (HBF₄) at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.

-

Causality: This forms the diazonium tetrafluoroborate salt from the amino group at the 6-position. The amino group at C2 is less reactive under these conditions.

-

-

After addition is complete, stir for an additional 30 minutes.

-

Gently warm the mixture to room temperature and then to ~50 °C until nitrogen evolution ceases. The diazonium salt thermally decomposes to introduce the fluorine atom.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

Step 4: Reductive Deamination

-

To the neutralized mixture containing the crude 2-amino-3-bromo-6-fluoropyridine, add hypophosphorous acid (H₃PO₂) (2.0 eq).

-

Heat the reaction to 60-70 °C for 2-4 hours.

-

Causality: This step reductively removes the remaining amino group at the 3-position (which was originally the 2-position of the starting material) to yield the desired product.

-

-

Monitor by LC-MS. Upon completion, cool, basify with NaOH, and extract with dichloromethane.

Final Purification & Quality Control

-

Combine the organic layers, dry over MgSO₄, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel.

-

The identity and purity of the final product, this compound, must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of >97% is typically required for drug discovery applications.

Applications in Drug Discovery & Development

This scaffold is not an end in itself but a starting point for creating high-value therapeutic candidates. Its utility is best illustrated through its application in established drug discovery workflows.

Workflow: From Scaffold to Lead Candidate

Caption: Role of the scaffold in a typical drug discovery pipeline.

Application 1: Kinase Inhibitor Development The 2-aminopyridine motif is a privileged structure for inhibiting protein kinases, which are critical targets in oncology. The amino group forms key hydrogen bonds with the "hinge" region of the kinase active site. The bromine at C6 can be replaced with various aromatic groups via Suzuki coupling to probe the solvent-exposed region, optimizing for potency and selectivity. The fluorine at C5 can enhance binding and improve pharmacokinetic properties.

Application 2: Fragment-Based Drug Discovery (FBDD) FBDD identifies low-molecular-weight fragments that bind weakly to a biological target.[7] Due to the absence of a natural fluorine background in biological systems, ¹⁹F-NMR is a highly sensitive method for hit identification. This compound is an ideal fragment because a change in the chemical shift of its ¹⁹F signal upon addition of the target protein provides unambiguous evidence of binding.

Application 3: Isotopic Labeling for DMPK Studies In advanced drug development, stable isotope-labeled versions of a drug are required as internal standards for quantitative bioanalysis. Furthermore, strategic deuteration of a drug candidate can improve its metabolic profile. Related aminobromopyridines are used to create deuterated drugs like Deucravacitinib, a TYK2 inhibitor.[10] While this compound is not deuterated, its structure is directly amenable to the synthesis of deuterated analogs for use in crucial DMPK (Drug Metabolism and Pharmacokinetics) studies.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. While a full safety data sheet (SDS) should always be consulted, the following summarizes key hazard information from GHS classifications.[5]

Table 2: GHS Hazard Summary

| Hazard Class | Code | Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard Laboratory Protocol:

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a catalog chemical; it is a meticulously designed tool for the modern medicinal chemist. Its combination of a hinge-binding amino group, a synthetically versatile bromine handle, and a property-enhancing fluorine atom makes it an exceptionally valuable starting point for the discovery of novel therapeutics. This guide has aimed to provide not only the essential technical data but also the strategic rationale behind its synthesis and application, empowering researchers to unlock its full potential in their drug discovery programs.

References

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

-

Doron Scientific. This compound. [Link]

-

PubChem. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2. [Link]

-

PubChemLite. This compound (C5H4BrFN2). [Link]

-

Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Wanfang Data. Synthesis of 2-amino-6-bromopyridine. [Link]

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

-

MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1257294-51-1 | HAC29451 [biosynth.com]

- 5. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H4BrFN2) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 89466-17-1|6-Bromo-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 6-bromo-5-fluoro-2-aminopyridine

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted pyridines, a deep understanding of their spectral characteristics is not just advantageous, it is essential. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-bromo-5-fluoro-2-aminopyridine. Authored for professionals in drug development and chemical research, this whitepaper offers not only a detailed interpretation of its NMR spectra but also elucidates the underlying principles that govern the observed chemical shifts and coupling constants.

The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of multiple, distinct substituents as seen in 6-bromo-5-fluoro-2-aminopyridine gives rise to a complex and informative spectral profile. Understanding the interplay of the electron-donating amino group and the electronegative halogen atoms is key to unlocking the structural puzzle this molecule presents. This guide will delve into the predicted ¹H and ¹³C NMR spectra, providing a logical framework for spectral assignment and interpretation, supported by data from analogous compounds and fundamental NMR theory.

The Structural Context: Substituent Effects on the Pyridine Ring

The chemical shifts and coupling patterns observed in the NMR spectra of 6-bromo-5-fluoro-2-aminopyridine are a direct consequence of the electronic environment of each nucleus. The positions of the substituents—amino at C2, fluoro at C5, and bromo at C6—create a unique electronic distribution within the pyridine ring.

-

2-Amino Group: This is a strong electron-donating group (EDG) through resonance. It increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions, leading to an upfield (lower ppm) shift of the attached protons and carbons.

-

5-Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deshields adjacent nuclei, causing a downfield (higher ppm) shift. Furthermore, the fluorine atom will introduce characteristic spin-spin coupling (J-coupling) with nearby protons and carbons.

-

6-Bromo Group: Bromine is also an electronegative halogen, exhibiting an electron-withdrawing inductive effect, though less pronounced than fluorine. It will also contribute to the overall electronic environment and influence the chemical shifts of the neighboring nuclei.

The interplay of these competing electronic effects dictates the final appearance of the NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6-bromo-5-fluoro-2-aminopyridine is expected to show distinct signals for the two aromatic protons and the amino group protons. The predicted chemical shifts (δ) are influenced by the electronic effects discussed above.

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="¹H NMR Spectrum Prediction Workflow", fontsize=14, fontcolor="#202124"]; b [label="Analyze Substituent Effects\n(Amino, Fluoro, Bromo)", pos="0,1!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c [label="Predict Chemical Shifts (δ)\nfor H-3 and H-4", pos="-2,-1!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; d [label="Predict Coupling Constants (J)\n(³JHH, ⁴JHF, ⁵JHF)", pos="2,-1!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; e [label="Determine Signal Multiplicities\n(e.g., doublet of doublets)", pos="0,-2.5!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a -- b [style=solid, color="#4285F4"]; b -- c [style=solid, color="#EA4335"]; b -- d [style=solid, color="#FBBC05"]; c -- e [style=solid, color="#34A853"]; d -- e [style=solid, color="#34A853"]; } caption="Workflow for predicting the ¹H NMR spectrum."

Table 1: Predicted ¹H NMR Spectral Data for 6-bromo-5-fluoro-2-aminopyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH₂ | 4.5 - 5.5 | Broad singlet | - |

| H-3 | 6.4 - 6.8 | Doublet of doublets | ³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F5) ≈ 3-4 Hz |

| H-4 | 7.5 - 7.9 | Doublet | ³J(H4-H3) ≈ 8-9 Hz |

-

NH₂ Protons: The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be solvent-dependent. For similar 2-aminopyridines, this signal is often observed in the range of 4.5-5.5 ppm.[1][2]

-

H-3 Proton: This proton is ortho to the strongly electron-donating amino group, which would shift it upfield. However, it is also meta to the electron-withdrawing fluoro and bromo groups. The dominant effect is expected to be from the amino group. The signal for H-3 is predicted to be a doublet of doublets due to coupling with H-4 (³JHH) and the fluorine at C5 (⁴JHF).

-

H-4 Proton: The H-4 proton is meta to the amino group and ortho to the fluoro group. The strong deshielding effect of the adjacent fluorine atom will cause this proton to shift significantly downfield. It will appear as a doublet due to coupling with H-3.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached substituents and the presence of fluorine will lead to characteristic C-F couplings.

dot graph { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a [label="{¹³C NMR Interpretation|{C-2 (bearing NH₂)|C-3|C-4|C-5 (bearing F)|C-6 (bearing Br)}}"]; b [label="{Predicted Effects|{Upfield shift (EDG)|Upfield shift (ortho to EDG)|Downfield shift (para to EDG, ortho to EWG)|Strong downfield shift (direct attachment to F)|Downfield shift (direct attachment to Br)}}"]; c [label="{Predicted Couplings|{²J(C2-F) ~20-30 Hz|³J(C3-F) ~3-5 Hz|²J(C4-F) ~20-30 Hz|¹J(C5-F) > 200 Hz|²J(C6-F) ~15-25 Hz}}"]; a:c2 -> b; a:c3 -> b; a:c4 -> b; a:c5 -> b; a:c6 -> b; a:c2 -> c; a:c3 -> c; a:c4 -> c; a:c5 -> c; a:c6 -> c; } caption="Key considerations for ¹³C NMR spectral analysis."

Table 2: Predicted ¹³C NMR Spectral Data for 6-bromo-5-fluoro-2-aminopyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 158 - 162 | Doublet | ²J(C2-F) ≈ 20-30 Hz |

| C-3 | 108 - 112 | Doublet | ³J(C3-F) ≈ 3-5 Hz |

| C-4 | 140 - 145 | Doublet | ²J(C4-F) ≈ 20-30 Hz |

| C-5 | 150 - 155 | Doublet | ¹J(C5-F) > 200 Hz |

| C-6 | 115 - 120 | Doublet | ²J(C6-F) ≈ 15-25 Hz |

-

C-2: Attached to the electron-donating amino group, this carbon will be significantly shielded and appear at a high chemical shift. It will exhibit a doublet splitting due to two-bond coupling with the fluorine atom.

-

C-3: Being ortho to the amino group, C-3 will be shifted upfield. It will show a small doublet splitting from three-bond coupling to the fluorine.

-

C-4: This carbon is para to the amino group and ortho to the fluoro group, leading to a downfield shift. A significant two-bond coupling with fluorine is expected.

-

C-5: Directly bonded to the highly electronegative fluorine atom, C-5 will be strongly deshielded and appear far downfield. It will exhibit a very large one-bond coupling constant, which is a characteristic feature for carbons attached to fluorine.[3]

-

C-6: Attached to the bromine atom, this carbon will be deshielded. It will also show a two-bond coupling to the fluorine atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 6-bromo-5-fluoro-2-aminopyridine, the following experimental protocol is recommended.

Sample Preparation:

-

Dissolve 5-10 mg of 6-bromo-5-fluoro-2-aminopyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).[4]

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between H-3 and H-4.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons (C-2, C-5, C-6).[6]

-

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to confirm through-space proximity of the fluorine atom to the aromatic protons.

-

Conclusion

The ¹H and ¹³C NMR spectra of 6-bromo-5-fluoro-2-aminopyridine offer a rich source of structural information. A thorough understanding of substituent effects and spin-spin coupling is essential for the accurate interpretation of these spectra. By combining one-dimensional and two-dimensional NMR techniques, researchers can confidently elucidate the structure of this and other similarly complex substituted pyridine derivatives, thereby accelerating the pace of innovation in drug development and chemical sciences.

References

- New Journal of Chemistry Supporting Information. (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- ¹H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... | Download Scientific Diagram. (n.d.). ResearchGate.

- Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. (n.d.). ACS Publications.

- Calculated and experimental 13C NMR chemical shifts | Download Table. (n.d.). ResearchGate.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC - NIH.

- 2-Aminopyrimidine(109-12-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Aminopyridine(504-29-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 6-bromo-5-fluoropyridin-2-amine. (n.d.). CymitQuimica.

- 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... (n.d.). ResearchGate.

- Interpreting Complex NMR Spectra of Substituted Pyridines. (n.d.). Benchchem.

- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (n.d.). ACS Publications.

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.).

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH.

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

- Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals.

- Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate.

- A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents.

- 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

A Comprehensive Technical Guide to the Solubility of 6-Bromo-5-fluoropyridin-2-amine in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

6-Bromo-5-fluoropyridin-2-amine is a versatile heterocyclic amine, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials is largely dictated by its physicochemical properties, among which solubility stands paramount. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's bioavailability, processability, and formulation feasibility.[3] A thorough understanding of the solubility profile of this compound in various organic solvents is therefore indispensable for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, offer predictive insights into its behavior in a range of common organic solvents, and provide detailed, field-proven experimental protocols for its quantitative determination. This guide is designed to equip researchers with the knowledge and practical tools necessary to effectively work with this compound.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7][8] The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.

The molecular structure of this compound (C₅H₄BrFN₂) features several key functional groups that influence its polarity:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts a degree of polarity.

-

Amine Group (-NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Fluorine and Bromine Atoms: Halogen substituents that introduce electronegativity and can participate in dipole-dipole interactions.

The presence of the amine group and the electronegative fluorine atom suggests that this compound possesses a notable degree of polarity and is capable of forming hydrogen bonds. However, the overall aromatic character of the pyridine ring and the presence of the larger bromine atom contribute to its nonpolar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Based on these structural features, we can predict the likely solubility of this compound in various classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The amine group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The polar nature of the solute, driven by the amine and halogen groups, will interact favorably with the strong dipoles of these solvents. The absence of hydrogen bonding from the solvent is less of a hindrance due to the solute's own hydrogen bonding capabilities. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The significant polarity of the amine group and the C-F bond will lead to poor interactions with nonpolar solvents. The energy required to break the solute-solute interactions (crystal lattice energy) will not be compensated by the weak solute-solvent interactions. |

Experimental Determination of Solubility: Methodologies and Protocols

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data.[9] The following section details three robust and widely used methods for quantifying the solubility of this compound.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.[3][10][11][12][13] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. Alternatively, centrifuge the solution and carefully collect the clear supernatant.

-

-

Determination of Solute Mass:

-

Accurately transfer a known volume of the saturated filtrate to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate used

-

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds that are soluble at low concentrations or in complex mixtures.[14][15][16][17] This technique involves creating a calibration curve with known concentrations of the analyte and then determining the concentration of the saturated solution by comparing its HPLC response to the calibration curve.

-

HPLC Method Development:

-

Develop a suitable reversed-phase HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer), flow rate, and UV detection wavelength (determined by UV-Vis spectroscopy).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Protocol 1, steps 1 and 2).

-

Dilute an accurately measured volume of the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

-

Caption: Workflow for HPLC-based Solubility Determination.

UV-Vis Spectrophotometry Method

UV-Vis spectroscopy offers a rapid and convenient method for solubility determination, provided the compound has a chromophore that absorbs in the UV-Vis range.[18][19][20][21][22] Similar to the HPLC method, this technique relies on a calibration curve to determine the concentration of a saturated solution.

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution and a series of standard dilutions as described in the HPLC method (Protocol 2, step 2).

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration and verify its linearity (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Protocol 1, steps 1 and 2).

-

Dilute a known volume of the saturated filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

-

Caption: Workflow for UV-Vis based Solubility Determination.

Safety and Handling

This compound, like many halogenated pyridines, should be handled with care.[23][24][25][26] Always consult the Safety Data Sheet (SDS) before use.[23][24][25][26] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its application in research and development. While theoretical predictions based on its molecular structure provide a useful guide, rigorous experimental determination is necessary for obtaining accurate quantitative data. The gravimetric, HPLC, and UV-Vis spectrophotometry methods detailed in this guide offer robust and reliable approaches for this purpose. By understanding the principles of solubility and employing sound experimental techniques, researchers can effectively harness the potential of this important chemical entity.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Hickey, M. B., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 100-106.

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Schneider, M., et al. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(14), 2884-2888.

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

- Osada, R., et al. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Industrial & Engineering Chemistry Research, 59(34), 15465-15472.

- Al-Ghamdi, A. A., & Al-Harbi, L. M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Molecular Liquids, 389, 122854.

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

- Al-Tannak, N. F., & Al-Kaysi, R. O. (2019). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Iraqi Journal of Pharmaceutical Sciences, 28(1), 1-7.

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-569.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

- Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development.

-

LibreTexts Chemistry. (2021, May 19). Like Dissolves Like. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoropyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoropyridin-2-amine. Retrieved from [Link]

Sources

- 1. 1257294-51-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1257294-51-1 | HAC29451 [biosynth.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. fountainmagazine.com [fountainmagazine.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. msesupplies.com [msesupplies.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. asianjpr.com [asianjpr.com]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. echemi.com [echemi.com]

- 25. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 26. fishersci.ch [fishersci.ch]

An In-depth Technical Guide to the X-ray Crystal Structure of 6-Bromo-5-fluoropyridin-2-amine Derivatives for Drug Discovery Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the X-ray crystal structure of 6-bromo-5-fluoropyridin-2-amine and its derivatives. For researchers, medicinal chemists, and drug development professionals, a deep understanding of the three-dimensional atomic arrangement of these scaffolds is paramount for structure-based drug design and the optimization of lead compounds. The strategic placement of bromine, fluorine, and amine substituents on the pyridine ring offers a unique combination of steric and electronic properties, making these compounds valuable intermediates in the synthesis of novel therapeutic agents.[1] This document will detail the journey from synthesis and crystallization to final structural elucidation and its application in understanding structure-activity relationships (SAR).

The Strategic Importance of the this compound Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] The specific functionalization of the this compound core provides a versatile platform for creating diverse molecular architectures.[1]

-

The Amino Group (C2): Serves as a crucial hydrogen bond donor and a nucleophilic handle for building more complex heterocyclic systems.

-

The Bromine Atom (C6): A key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of a wide variety of aryl and heteroaryl moieties to probe SAR.[1]

-

The Fluorine Atom (C5): Modulates the electronic properties of the ring, influences pKa, and can enhance metabolic stability and binding affinity through favorable intermolecular interactions.

The combination of these features makes this scaffold particularly relevant for the development of kinase inhibitors, where precise interactions with the ATP-binding pocket are essential.[3]

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This begins with the synthesis of the target compound and is followed by a meticulous crystallization process.

General Synthetic Approach

While numerous specific synthetic routes exist depending on the desired derivative, a common strategy involves the regioselective functionalization of a pyridine precursor. For the core scaffold, a plausible route could be extrapolated from established methods for synthesizing substituted aminopyridines.[4][5]

Experimental Protocol: Illustrative Synthesis of a Derivative

This protocol outlines a general approach for the synthesis of a derivative via a Suzuki coupling reaction.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a microwave vial, add the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired derivative.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. For pyridine derivatives, several techniques can be employed.[6][7] The goal is to slowly reach a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation.[7]

Common Crystallization Techniques

| Technique | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. | The simplest method, but may not always yield the best quality crystals.[7] |

| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the volatile solvent into the compound's solution induces crystallization. | An excellent method for small quantities of material.[7] |

| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix. | The density of the solvents must be considered for proper layering.[7] |

X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules.[8][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection Workflow

The experimental workflow for X-ray diffraction data collection is a systematic process.

Caption: Workflow for X-ray diffraction data collection.

Step-by-Step Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a loop attached to a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9]

-

Data Processing: The collected images are processed using specialized software.[11][12] This involves:

Structure Solution and Refinement

Once a processed dataset is obtained, the next step is to determine the arrangement of atoms in the crystal lattice.

The Path to an Atomic Model

This computational process translates the diffraction data into a chemically meaningful structure.

Caption: From diffraction data to the final atomic model.

-

Structure Solution: The initial positions of the atoms are determined using methods like the Patterson function or, more commonly for small molecules, direct methods. Software such as SHELX is frequently used for this purpose.[11]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative procedure optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the model and the data. The geometry of the molecule (bond lengths, angles) is also checked for chemical reasonableness.

Interpreting the Crystal Structure: From Data to Insight

The final crystal structure provides a wealth of information crucial for drug design.

Key Structural Features

A detailed analysis of the crystal structure of a this compound derivative would focus on:

-

Molecular Geometry: Precise bond lengths and angles confirm the molecular connectivity and conformation. The planarity of the pyridine ring and the orientation of its substituents are of particular interest.

-

Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement stabilized by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying these interactions is key to understanding the solid-state behavior and can provide insights into potential interactions in a protein binding pocket. For instance, the amino group is a potent hydrogen bond donor, while the fluorine and bromine atoms can participate in halogen bonding.

-

Conformational Analysis: For flexible derivatives, the crystal structure reveals the preferred low-energy conformation in the solid state.

Application in Structure-Activity Relationship (SAR) Studies

The crystal structure provides an empirical basis for understanding the SAR of a series of compounds.[2][13] By comparing the structures of active and inactive analogs, researchers can rationalize the effects of different substituents. For example, the introduction of a bulky group via Suzuki coupling at the C6 position might sterically clash with a protein residue, explaining a loss of activity. Conversely, a substituent that forms an additional hydrogen bond, as revealed by the crystal structure, could explain an increase in potency.

Conclusion

The determination of the X-ray crystal structure of this compound derivatives is a powerful tool in the arsenal of the medicinal chemist. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture, offering invaluable insights into its chemical properties and biological activity. From guiding the synthetic strategy to rationalizing SAR data, X-ray crystallography transforms molecular design from a process of trial and error into a data-driven science, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

-

Small Molecule X-Ray Diffraction Facility - University of Montana. (n.d.). Retrieved from [Link]

-

Simonova O. R., Volkova T. V., & Perlovich G. L. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. Retrieved from [Link]

-

Resources | Single-Crystal X-ray Diffraction - OpenScholar. (n.d.). Retrieved from [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]

-

Processing of X-ray diffraction data - ResearchGate. (2020, January 1). Retrieved from [Link]

-

Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Pyridine Controlled Tin Perovskite Crystallization - PMC - NIH. (2022, September 1). Retrieved from [Link]

-

(PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl) - Amanote Research. (n.d.). Retrieved from [Link]

-

Maslehat S, Sardari S, Arjenaki M. G. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Biosci Biotech Res Asia 2018;15(3). Retrieved from [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. (n.d.). Retrieved from [Link]

-

This compound, min 97%, 10 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (2022, March 17). Retrieved from [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. (n.d.). Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (n.d.). Retrieved from [Link]

-

Plot of X-ray crystallographic data for 6b. - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. (2022, June 25). Retrieved from [Link]

-

(PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione - ResearchGate. (2021, June 30). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. unifr.ch [unifr.ch]

- 8. rigaku.com [rigaku.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Small Molecule X-Ray Diffraction Facility | University of Montana [umt.edu]

- 11. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Initial Synthesis and Discovery of 6-Bromo-5-fluoropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and discovery of 6-bromo-5-fluoropyridin-2-amine, a pivotal heterocyclic intermediate in modern drug discovery. The narrative delves into the strategic considerations underpinning its synthetic routes, offering a detailed examination of the reaction mechanisms and experimental protocols. By synthesizing information from key patents and foundational chemical literature, this document serves as an essential resource for researchers, scientists, and professionals in drug development, elucidating the causality behind experimental choices and providing a framework for its practical application.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core structure dramatically influences the physicochemical and pharmacological properties of the parent molecule. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

The compound this compound emerged not as an isolated discovery, but as a result of the growing demand for highly functionalized and precisely substituted intermediates for the synthesis of complex drug candidates. Its unique arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and a metabolically robust fluorine atom makes it a highly sought-after building block. This guide reconstructs the likely initial synthetic approaches based on established chemical principles and patent literature.

Proposed Initial Synthetic Pathways

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be logically deduced from established methodologies for the preparation of related fluorinated and brominated pyridines. The most plausible initial routes would have commenced from readily available aminopyridine precursors, strategically introducing the halogen substituents.

A likely precursor for the synthesis is 2-amino-5-fluoropyridine. The synthesis of this intermediate often starts from 2-aminopyridine and involves nitration, protection of the amino group, reduction of the nitro group, diazotization, and a Schiemann reaction for fluorination, followed by deprotection.[1][2] Another key precursor could be 2-amino-6-bromopyridine, the synthesis of which has been explored through various methods, including cyclization and substitution reactions.[3]

The logical pathway to this compound likely involves the bromination of a 5-fluoropyridin-2-amine precursor or the fluorination of a 6-bromopyridin-2-amine precursor. The directing effects of the substituents on the pyridine ring are crucial in determining the regioselectivity of these halogenation steps.

Detailed Synthetic Protocol and Mechanistic Insights

The following protocol represents a plausible and efficient synthesis of this compound, synthesized from the most logical and documented methods for analogous compounds.

Synthesis of the Precursor: 2-Amino-5-fluoropyridine

The synthesis of 2-amino-5-fluoropyridine is a multi-step process that has been well-documented.[1][2]

Experimental Protocol:

-

Nitrification of 2-Aminopyridine: 2-Aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 5-position due to the directing effects of the amino group.

-

Amino Group Protection: The amino group of 2-amino-5-nitropyridine is protected, often by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.

-

Reduction of the Nitro Group: The nitro group of the protected intermediate is reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

-

Diazotization and Schiemann Reaction: The newly formed amino group is diazotized with sodium nitrite in the presence of a strong acid (e.g., HBF₄). The resulting diazonium salt is then subjected to thermal decomposition (Schiemann reaction) to introduce the fluorine atom at the 5-position.

-

Deprotection: The protecting group on the 2-amino group is removed, typically by acid or base hydrolysis, to yield 2-amino-5-fluoropyridine.

Regioselective Bromination to Yield this compound

With 2-amino-5-fluoropyridine in hand, the next critical step is the regioselective introduction of a bromine atom at the 6-position.

Experimental Protocol:

-

Reaction Setup: 2-Amino-5-fluoropyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.

-

Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide, is added portion-wise to the solution at a controlled temperature, typically between 20-50°C.[4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a basic wash (e.g., saturated sodium bicarbonate solution). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: Phenyltrimethylammonium tribromide is often preferred for its mild and selective brominating properties, which helps in avoiding over-bromination and the formation of by-products.[4]

-

Solvent: Chloroform and dichloromethane are excellent solvents for this reaction as they are relatively inert and effectively dissolve the reactants.

-

Temperature Control: Maintaining the reaction temperature is crucial for controlling the rate of reaction and minimizing the formation of impurities.

Alternative Route: Fluorination of 2-Amino-6-bromopyridine

An alternative approach involves the fluorination of 2-amino-6-bromopyridine. This would typically involve a diazotization reaction followed by a Balz-Schiemann reaction, similar to the fluorination step in the synthesis of 2-amino-5-fluoropyridine. A patent (CN102898358A) describes a similar process for related compounds where an aminopyridine is first brominated and then fluorinated.[5]

Characterization and Data

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, with characteristic coupling constants influenced by the fluorine and bromine substituents. A broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A singlet or a doublet (due to coupling with the adjacent proton) in the characteristic region for aromatic fluorine. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₅H₄BrFN₂, with the characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Visualization of the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway to this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Fluorinated Bromopyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Fluorinated Bromopyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine and bromine atoms onto this ring system dramatically alters its physicochemical properties. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding affinity through unique non-covalent interactions.[1][2] Bromine, a versatile heavy halogen, provides a handle for further synthetic transformations (e.g., cross-coupling reactions) and can also contribute to binding interactions. Consequently, novel fluorinated bromopyridines represent a class of molecules with immense potential in drug discovery.

However, synthesizing a novel molecule is only the first step. Unambiguous structural confirmation is paramount to ensure that downstream biological and medicinal chemistry efforts are based on a solid foundation. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of these unique compounds, moving beyond a simple checklist of techniques to explain the causality behind experimental choices.

The following workflow provides a high-level overview of the integrated characterization process.

Caption: Overall workflow for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated bromopyridines, a multi-nuclear approach is not just recommended; it is essential.

¹⁹F NMR: The Primary Spectroscopic Probe

Expertise & Experience: We begin with ¹⁹F NMR because the fluorine nucleus is an exceptionally sensitive and informative probe.[3] Due to the scarcity of endogenous fluorine in biological systems, ¹⁹F NMR offers a background-free window for analysis, making it invaluable in fragment-based drug discovery (FBDD) and for studying ligand-protein interactions.[2][4] Its high gyromagnetic ratio (second only to ¹H) and 100% natural abundance ensure strong signals.[1][3] Most importantly, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a range of several hundred ppm, which provides exquisite resolution and detailed structural information.[3][5]

Key Insights from ¹⁹F NMR:

-

Number of Signals: Indicates the number of chemically non-equivalent fluorine atoms.

-

Chemical Shift (δ): Provides information about the electronic environment and the position of the fluorine on the pyridine ring (α, β, or γ to the nitrogen).[6]

-

Coupling Constants (J): Through-bond scalar couplings to nearby ¹H and ¹³C nuclei (and other ¹⁹F nuclei, if present) are critical for establishing connectivity.

Caption: Key NMR spin-spin coupling relationships.

¹H and ¹³C NMR: Building the Carbon-Hydrogen Framework

While ¹⁹F NMR is our specialized tool, ¹H and ¹³C NMR provide the fundamental skeletal structure.

-

¹H NMR: Reveals the number, environment, and connectivity of protons. The key here is to analyze the splitting patterns caused by both homo-nuclear (H-H) and hetero-nuclear (H-F) couplings. A proton near a fluorine atom will appear as a doublet or a more complex multiplet, and the magnitude of the J-HF coupling constant is diagnostic of their spatial relationship.

-

¹³C NMR: Defines the carbon backbone. The presence of a C-F bond is confirmed by a large one-bond coupling constant (¹J-CF), typically in the range of 200-300 Hz.[6] The C-Br bond, in contrast, often leads to a lower intensity signal due to quadrupolar relaxation effects of the bromine nucleus.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthiness: This protocol ensures reproducibility and high-quality data suitable for unambiguous characterization.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified novel compound.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[6] Ensure the compound is fully dissolved.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz or higher spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the required nuclei (¹H, ¹⁹F, ¹³C). Modern probes are often dual-tune (e.g., ¹H/¹⁹F) or triple-resonance.

-

-

Acquisition Parameters:

-

¹⁹F NMR:

-

Experiment: Standard 1D ¹⁹F experiment, often with ¹H decoupling to simplify spectra.[7]

-

Reference: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard like benzotrifluoride (δ ≈ -63.7 ppm).[6]

-

Spectral Width: Set a wide spectral width (e.g., -200 to +50 ppm) to ensure all signals are captured.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation.

-

-

¹H NMR:

-

Experiment: Standard 1D proton experiment.

-

Reference: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

-

-

¹³C NMR:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Reference: Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

-

-

2D NMR (if required for complex structures):

-

Acquire a ¹H-¹³C HSQC to correlate directly bonded protons and carbons.

-

Acquire a ¹H-¹³C HMBC to identify long-range (2-3 bond) correlations, which is crucial for piecing together the molecular fragments.

-

Consider a ¹H-¹⁹F HOESY or ¹⁹F-¹³C HMBC for through-space or long-range correlations involving fluorine.[8]

-

-

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Typical Range for Fluorinated Bromopyridines |

| Chemical Shift (δ) | 6.5 - 9.0 ppm | 100 - 170 ppm | -180 to -60 ppm | Dependent on substituent position relative to N, F, and Br. |

| Coupling (¹J) | N/A | ¹J-CF: 230-270 Hz | N/A | Confirms direct C-F bond. |

| Coupling (²J) | ²J-HF: 15-30 Hz | ²J-CF: 15-40 Hz | ²J-FF: 10-25 Hz | Provides connectivity information. |

| Coupling (³J) | ³J-HH: 5-9 Hz; ³J-HF: 2-10 Hz | ³J-CF: 2-10 Hz | ³J-FF: 0-15 Hz | Establishes ortho, meta, para relationships. |

Mass Spectrometry (MS): Confirming the Molecular Formula